(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

Description

The exact mass of the compound (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBTZMIQZVUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657156 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-67-3 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid: Properties, Reactivity, and Application in Modern Synthesis

Executive Summary: This guide provides a comprehensive technical overview of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, a sophisticated heterocyclic building block. We will delve into its core chemical properties, stability, and handling considerations. The primary focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document offers mechanistic insights, field-proven experimental protocols, and explores the strategic value of this reagent in the synthesis of complex molecules for drug discovery and materials science, intended for an audience of research scientists and drug development professionals.

Introduction: A Strategically Designed Synthetic Building Block

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The ability to functionalize the indole nucleus at specific positions is critical for developing novel therapeutic agents. (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid emerges as a highly valuable and versatile intermediate designed for this purpose.

Its structure is notable for three key features:

-

An Indole Core: A foundational heterocyclic motif in biologically active compounds.

-

A C2-Boronic Acid: This functional group is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of C-C bonds with exceptional reliability.

-

Strategic N1 and C6 Substitution:

-

The N1-(tert-Butoxycarbonyl) (Boc) group serves as a robust protecting group. It enhances the compound's stability, improves its solubility in common organic solvents, and prevents unwanted side reactions at the indole nitrogen under the basic conditions typical of cross-coupling reactions.[1]

-

The C6-cyano group is an electron-withdrawing moiety that can modulate the electronic properties of the indole ring. Furthermore, it acts as a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups in subsequent synthetic steps.

-

This combination makes the title compound a powerful tool for introducing a substituted indole moiety into target molecules, particularly in the synthesis of potential therapeutics for oncology and neurological disorders.[2]

Physicochemical & Handling Properties

The utility of any chemical reagent begins with a clear understanding of its physical properties and handling requirements.

Core Chemical Properties

A summary of the key identifiers and properties for (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is presented below.

| Property | Value | Source |

| CAS Number | 913835-67-3 | [3] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [2][3] |

| Molecular Weight | 286.09 g/mol | [2][3] |

| Appearance | Solid, often a brown or tan powder | [2][3] |

| Purity | Typically supplied at ≥95-98% | [2][3] |

Chemical Structure

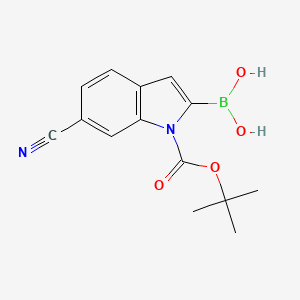

Caption: 2D structure of the title compound.

Stability, Storage, and Handling

Boronic acids as a class of compounds can be susceptible to degradation, primarily through protodeboronation (loss of the boronic acid group) and formation of trimeric anhydrides known as boroxines, especially in the presence of water.[4]

-

Expert Insight on Storage: To ensure reagent integrity, it is imperative to store (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid under controlled conditions. Commercial suppliers recommend storage at 2–8 °C, away from moisture and light.[2][5] For long-term storage, keeping the compound in a desiccator or under an inert atmosphere (Nitrogen or Argon) is best practice. The Boc protecting group generally confers greater stability compared to unprotected indole boronic acids.[1]

-

Safety & Handling: Based on data for structurally similar compounds, this reagent should be handled with appropriate personal protective equipment (PPE). It is classified as a skin and eye irritant and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds due to its mild conditions and high tolerance for a vast array of functional groups.[6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-based catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

References

synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

An In-Depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

Authored by: Gemini, Senior Application Scientist

Introduction

Indole derivatives are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical agents.[1] The ability to functionalize the indole core at specific positions is paramount for the systematic exploration of structure-activity relationships in drug discovery. Among the various synthetic handles, the boronic acid moiety stands out for its versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] These reactions are cornerstones of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

This guide provides a comprehensive, in-depth exploration of the , a valuable building block for chemical synthesis.[2][3] The presence of the cyano group at the C-6 position and the boronic acid at the C-2 position makes this intermediate particularly useful for creating complex, polysubstituted indole derivatives.

We will delve into the strategic considerations behind the synthetic route, provide a detailed, field-proven experimental protocol, and discuss the critical mechanistic principles that ensure the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous guide to this important transformation.

Overall Synthetic Strategy

The synthesis of the target boronic acid is efficiently achieved through a two-step sequence starting from commercially available 6-cyano-1H-indole. The strategy hinges on two key transformations:

-

N-H Protection : The indole nitrogen is first protected with a tert-butoxycarbonyl (Boc) group. This is a critical step that serves a dual purpose: it enhances the solubility of the indole in organic solvents and, more importantly, it acts as a powerful directing group for the subsequent C-2 functionalization.

-

Directed Lithiation-Borylation : The N-Boc group acidifies the proton at the C-2 position, enabling its selective removal by a strong organolithium base. The resulting C-2 carbanion is then trapped with an electrophilic boron source to install the boronic acid functionality after an aqueous workup.[1]

The overall workflow is summarized in the diagram below.

Caption: Overall workflow for the synthesis of the target boronic acid.

Mechanistic Insights: The Role of the N-Boc Directing Group

The success of this synthesis is fundamentally rooted in the principles of directed ortho metalation (DoM), extended here to a heterocyclic system. The N-Boc group is the key enabler for the regioselective deprotonation at the C-2 position.

-

Complex-Induced Proximity Effect (CIPE) : The carbonyl oxygen of the Boc group acts as a Lewis basic site, coordinating to the lithium cation of the organolithium base (e.g., n-BuLi).

-

Directed Deprotonation : This coordination brings the base into close proximity to the C-2 proton. The inductive electron-withdrawing effect of the N-Boc group also increases the acidity of the C-2 proton, making it the most favorable site for deprotonation over any other position on the indole ring.

-

Formation of the Lithiated Intermediate : A stable 2-lithio-1-Boc-indole intermediate is formed. The stability of this intermediate is crucial for preventing side reactions before the introduction of the electrophile.[4][5]

-

Electrophilic Quench : The nucleophilic C-2 carbanion then attacks the electrophilic boron atom of the trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis : The resulting boronate ester is hydrolyzed during the acidic aqueous workup to yield the final boronic acid product.

The mechanism is depicted below.

Caption: Simplified mechanism of the directed lithiation-borylation reaction.

Detailed Experimental Protocol

Safety Precaution: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous and inert atmosphere techniques (e.g., using a nitrogen or argon manifold, flame-dried glassware, and dry solvents). Always handle strong bases and reactive reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Part A: Synthesis of tert-Butyl 6-cyano-1H-indole-1-carboxylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| 6-Cyano-1H-indole | 142.15 | 10.0 g | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 16.9 g | 1.1 |

| Sodium Hydride (60% disp.) | 40.00 | 3.1 g | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂), add 6-cyano-1H-indole (10.0 g, 70.3 mmol).

-

Add anhydrous THF (200 mL) and cool the resulting solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (3.1 g of a 60% dispersion in mineral oil, 77.4 mmol, 1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole sodium salt will form.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (16.9 g, 77.4 mmol, 1.1 eq) in a minimal amount of anhydrous THF.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 6-cyano-1H-indole-1-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a solid.[6]

Part B: Synthesis of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| tert-Butyl 6-cyano-1H-indole-1-carboxylate | 242.27 | 10.0 g | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | - | 18.2 mL | 1.1 |

| Triisopropyl borate | 188.08 | 9.3 mL | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

Procedure:

-

Add tert-butyl 6-cyano-1H-indole-1-carboxylate (10.0 g, 41.3 mmol) to a flame-dried 1 L three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stirrer.

-

Dissolve the starting material in anhydrous THF (250 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure regioselectivity and prevent side reactions.

-

Slowly add n-butyllithium (18.2 mL of a 2.5 M solution in hexanes, 45.4 mmol, 1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.

-

Add triisopropyl borate (9.3 mL, 45.4 mmol, 1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

After the addition, stir the reaction at -78 °C for an additional 1-2 hours.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M aqueous HCl until the pH is acidic (pH ~2-3).

-

Stir the biphasic mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification and Characterization

The purification of arylboronic acids can be challenging due to their propensity to form trimeric, cyclic anhydrides (boroxines) upon dehydration and their amphiphilic character.[7]

Recommended Purification Techniques:

-

Acid-Base Extraction : A highly effective method for boronic acid purification involves an acid-base workup.[8] The crude product can be dissolved in a nonpolar organic solvent like diethyl ether and extracted with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will form a water-soluble boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then re-acidified with HCl, and the purified boronic acid is back-extracted into an organic solvent (e.g., ethyl acetate).[8][9]

-

Recrystallization : If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or dichloroethane) can be effective.[9][10]

-

Silica Gel Chromatography : While often difficult due to potential decomposition on silica, chromatography can be attempted.[7][9] Using a modified eluent system, such as dichloromethane/methanol with a small amount of acetic acid, can sometimes improve results.[9]

Characterization:

-

¹H and ¹³C NMR Spectroscopy : To confirm the structure and assess purity. The boronic acid protons (-B(OH)₂) often appear as a broad singlet in the ¹H NMR spectrum.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product.

-

Melting Point : To assess the purity of the final crystalline product.

Conclusion

The is a robust and reliable process that leverages the power of directed metalation chemistry. The N-Boc group is indispensable, ensuring high regioselectivity for the critical C-2 borylation step. While the handling of organolithium reagents and the final purification require careful technique, the protocol described herein provides a clear and effective pathway to this valuable synthetic intermediate. Mastery of this synthesis opens the door to a wide range of complex indole-based molecules for applications in medicinal chemistry and materials science.

References

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online forum post]. Available: [Link]

- Google Patents. (2005). Process for purification of boronic acid and its derivatives. WO2005019229A1.

-

Reddit. (2017, December 19). Purification of boronic acids? [Online forum post]. r/chemistry. Available: [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Available: [Link]

-

Li, J., et al. (2018). Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes. Angewandte Chemie International Edition, 57(45), 14891-14895. Available: [Link]

-

Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available: [Link]

-

Trammel, G. L., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16502-16511. Available: [Link]

-

Čubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3504. Available: [Link]

-

Mondal, S., & Ghorai, P. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. Available: [Link]

-

ResearchGate. (2019, September). The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. Available: [Link]

-

Pan, Z., et al. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Organic & Biomolecular Chemistry, 19(12), 2749-2753. Available: [Link]

-

Mondal, S., & Ghorai, P. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. Available: [Link]

-

Rojas-Martín, J., et al. (2021). Synthesis of Indole Substituted Twistenediones from a 2-Quinonyl Boronic Acid. Organic Letters, 23(23), 9204-9208. Available: [Link]

-

O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. Available: [Link]

-

ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available: [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Available: [Link]

-

Aggarwal, V. K. Lithiation- Borylation in Synthesis. Available: [Link]

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online forum post]. Available: [Link]

-

Aggarwal, V. K., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. The Journal of Organic Chemistry, 88(1), 479-487. Available: [Link]

-

Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Research Explorer. Available: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available: [Link]

-

Hiebel, M.-A., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(12), 22165-22183. Available: [Link]

-

Iannazzo, D., et al. (2024). Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances, 14(22), 15637-15646. Available: [Link]

-

Stymiest, J. L., et al. (2011). Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups and Natural Products. Angewandte Chemie International Edition, 50(51), 12380-12384. Available: [Link]

-

Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. Available: [Link]

-

Stanetty, P., et al. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6847-6850. Available: [Link]

-

Mondal, N., et al. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry, 23(16), 3913-3921. Available: [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Cyano-1H-indole, N-BOC protected | CymitQuimica [cymitquimica.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid CAS number 913835-67-3

An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS: 913835-67-3)

Introduction: A Versatile Building Block in Modern Synthesis

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, identified by its CAS number 913835-67-3, is a highly functionalized heterocyclic compound that has emerged as a crucial building block for researchers in medicinal chemistry and organic synthesis. Its structure is distinguished by four key features: a privileged indole scaffold, a reactive boronic acid moiety at the 2-position, an electron-withdrawing cyano group at the 6-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This combination makes it an exceptionally valuable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of its properties, synthesis, handling, and applications, designed for scientists and drug development professionals seeking to leverage its synthetic potential.

Physicochemical Properties and Structural Analysis

The compound's utility is directly linked to its specific physical and chemical characteristics. It is typically supplied as a yellow solid with a melting point in the range of 219-221 °C[1][2][3].

| Property | Value | Source(s) |

| CAS Number | 913835-67-3 | [1][][5][6] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [3][][5][6] |

| Molecular Weight | 286.09 g/mol | [3][][5][6] |

| Appearance | Yellow Solid | |

| Melting Point | 219 - 221 °C | [1][2][3] |

| Purity | ≥96% | [3][] |

| Storage | Keep Cold; Store sealed, away from moisture | [2][7] |

The Role of Key Functional Groups:

-

Indole Core: The indole skeleton is a cornerstone of many natural products and pharmaceuticals, recognized for its wide range of biological activities[8]. Its presence makes this reagent ideal for synthesizing novel indole-based drug candidates.

-

Boronic Acid (-B(OH)₂): As a Lewis acid, this group is the reactive handle for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity[9][10]. Its stability, low toxicity, and predictable reactivity are key advantages[8][10].

-

Cyano Group (-CN): Positioned at the C6 position, this strong electron-withdrawing group modulates the electronic properties of the indole ring. It can also serve as a versatile synthetic handle for further transformations into amines, amides, or carboxylic acids.

-

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common protecting groups for nitrogen atoms in organic synthesis[11]. Its function here is critical. It protects the indole nitrogen from participating in unwanted side reactions during coupling processes[12]. Furthermore, bulky protecting groups like Boc can direct regioselectivity in certain reactions, such as metal-catalyzed C-H borylation, favoring functionalization at the C2 position[13]. The Boc group is stable under many reaction conditions but can be readily removed when desired, typically using trifluoroacetic acid (TFA) or by simple thermolysis.

Synthesis, Handling, and Safety

A plausible and modern synthetic approach to (1-Boc-6-cyano-1H-indol-2-yl)boronic acid involves a directed C-H activation and borylation strategy, which is highly efficient for heterocyclic compounds.

Caption: Plausible synthetic workflow for the target boronic acid.

Safety and Handling Protocol:

As a laboratory chemical, this compound must be handled with appropriate care. The Safety Data Sheet (SDS) classifies it as hazardous[1][5].

-

Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation[5].

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles or face shield)[5].

-

First Aid:

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell[5].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes[5].

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[5].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing[5].

-

-

Fire Safety: Use carbon dioxide (CO₂), dry powder, or water spray for extinguishing. Thermal decomposition can release toxic gases including carbon monoxide, nitrogen oxides (NOx), hydrogen cyanide, and boron oxides[1][5].

-

Storage: Store in a cold, well-ventilated area in a tightly sealed container, protected from moisture to prevent degradation of the boronic acid moiety.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (1-Boc-6-cyano-1H-indol-2-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals[9].

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this cycle, R² represents the (1-Boc-6-cyano-1H-indol-2-yl) moiety, which is transferred from boron to the palladium center during the transmetalation step. Studies have shown that for Suzuki couplings involving indoles, the choice of protecting group is crucial for achieving high yields, with the Boc group generally performing better than tosyl (Tos) or unprotected indoles when indolylboronic acids are used[12].

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for coupling aryl boronic acids with aryl halides.

-

Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate ligand (e.g., SPhos or XPhos, 4-10 mol%). For ease of use, a pre-formed palladium pre-catalyst can be used[14].

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add the degassed solvent system, typically a mixture like dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the vial and place it in a pre-heated oil bath (typically 80-110 °C). Stir the reaction mixture for the specified time (2-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired coupled product.

Utility in Drug Discovery: A Gateway to Novel Therapeutics

The ability to efficiently synthesize libraries of complex, indole-containing molecules makes this boronic acid a valuable tool in drug discovery. It serves as a key intermediate for compounds where a 6-cyanoindole fragment is a critical pharmacophore.

A notable area of application is in the development of Selective Androgen Receptor Modulators (SARMs). For example, the SARM GSK2881078, which has been investigated for treating muscle weakness in older adults, features a complex substituted indole core[15][16]. While the precise synthetic route for GSK2881078 may be proprietary, building blocks like (1-Boc-6-cyano-1H-indol-2-yl)boronic acid are exemplary reagents for constructing the core structures of such therapeutic candidates through Suzuki coupling. This modular approach accelerates the exploration of structure-activity relationships (SAR) by allowing medicinal chemists to rapidly combine various fragments and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (CAS 913835-67-3) is more than just a chemical reagent; it is an enabling tool for innovation in chemical science. Its well-defined structure, combining the biologically relevant indole nucleus with the synthetic versatility of a Boc-protected boronic acid, provides a reliable and efficient pathway to novel and complex molecules. For researchers in drug discovery and process development, a thorough understanding of its properties, handling, and reactivity is essential for unlocking its full potential in the synthesis of next-generation therapeutics.

References

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Fisher Scientific. (2024). Safety Data Sheet: (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid.

-

Alonso, G., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(1), 220-225. Available at: [Link]

-

Doležal, M. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3543. Available at: [Link]

-

Boebel, T. A., & Hartwig, J. F. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Angewandte Chemie International Edition, 47(45), 8867-8869. Available at: [Link]

-

Grehn, L., & Ragnarsson, U. (1981). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Chemical Communications, (15), 769-771. Available at: [Link]

-

Samant, R. G., & Ghorai, M. K. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 123(4), 437-442. Available at: [Link]

-

Dai, Y., et al. (2022). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society, 144(30), 13517-13524. Available at: [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 1-Boc-6-cyanoindole-2-boronic acid. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4889-4893. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Reddy, B. V. S., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 36(20), 3051-3056. Available at: [Link]

-

Neto, B. A. D. (2014). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 19(11), 18037-18084. Available at: [Link]

-

Pinho, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4991. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119347, 6-Cyano-1H-indole-2-boronic acid, N-BOC protected. Available at: [Link]

-

Neil, D., et al. (2018). GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women. The Journal of Clinical Endocrinology & Metabolism, 103(9), 3215-3224. Available at: [Link]

-

Fisher Scientific. (n.d.). 1-Boc-6-cyanoindole-2-boronic acid, 96%. Available at: [Link]

-

Mohler, M. L., et al. (2016). Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women. British Journal of Clinical Pharmacology, 82(6), 1542-1555. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 913835-67-3 | CAS DataBase [m.chemicalbook.com]

- 3. 1-Boc-6-cyanoindole-2-boronic acid, 96% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. fishersci.se [fishersci.se]

- 6. (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BOC Protection and Deprotection [bzchemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

An In-Depth Technical Guide to (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid: A Cornerstone Building Block in Modern Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and organic synthesis, the indole nucleus stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds.[1] (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is a highly functionalized derivative of this scaffold, engineered for versatility and reactivity. It combines four key chemical features onto a single, stable platform: a central indole core, a reactive boronic acid at the 2-position, a directing and protecting tert-butoxycarbonyl (Boc) group on the nitrogen, and an electron-withdrawing cyano group at the 6-position.

This unique combination makes it an invaluable reagent, primarily for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, forming the backbone of countless complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This guide provides an in-depth analysis of the compound's molecular structure, a validated synthesis protocol with mechanistic rationale, its applications in synthetic strategy, and essential handling considerations for researchers, scientists, and drug development professionals.

Molecular Architecture and Physicochemical Properties

The efficacy of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid stems directly from the interplay of its constituent functional groups.

-

Indole Core: This bicyclic aromatic heterocycle is a cornerstone of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer drug vincristine. Its presence often confers desirable pharmacokinetic properties and provides a rigid framework for orienting other functional groups for specific biological interactions.[1]

-

Boronic Acid Moiety (-B(OH)₂): Positioned at the C-2 carbon, this group is the active site for cross-coupling. As a Lewis acid, it readily engages with the palladium catalyst in the Suzuki-Miyaura cycle.[6] While indole-2-boronic acids can be prone to instability and protodeboronation (replacement of the boronic acid with a hydrogen atom), the presence of the N-Boc group enhances its stability.[7][8]

-

tert-Butoxycarbonyl (Boc) Group: This protecting group serves multiple critical functions.[9] Firstly, it shields the indole nitrogen's acidic proton, preventing unwanted side reactions under the basic conditions often used in coupling reactions. Secondly, it enhances the compound's solubility in common organic solvents. Most importantly, it acts as a powerful directing group during the synthesis of the boronic acid itself, facilitating regioselective metalation at the adjacent C-2 position.[10][11]

-

Cyano Group (-C≡N): Located at the C-6 position, this potent electron-withdrawing group modulates the electronic character of the indole ring system. In drug design, the cyano group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[12] It also provides a valuable synthetic handle for further chemical transformations. The 6-cyanoindole scaffold is a key feature in molecules developed as therapeutics for central nervous system (CNS) disorders.[12]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 913835-67-3 | [13] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [13] |

| Molecular Weight | 286.09 g/mol | [13] |

| Appearance | Solid; White to tan powder | [3][13] |

| Purity | Typically ≥95-98% | [3][13] |

Synthesis Protocol and Mechanistic Rationale

The preparation of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is a multi-step process that leverages modern organometallic techniques. The following protocol is a representative and reliable pathway.

Step 1: N-Boc Protection of 6-Cyanoindole

The synthesis begins with the protection of the commercially available or previously synthesized 6-cyanoindole. The Fischer indole synthesis is a classic and effective method for obtaining the 6-cyanoindole starting material.[12]

Protocol:

-

Dissolve 6-cyanoindole (1.0 eq) in an anhydrous solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product, 1-Boc-6-cyanoindole, by column chromatography on silica gel.

Causality: The Boc group is installed to prevent the acidic N-H proton from interfering with the subsequent lithiation step. DMAP serves as a nucleophilic catalyst to accelerate the acylation of the indole nitrogen by Boc₂O.[9]

Step 2: Regioselective C-2 Lithiation and Borylation

This critical step introduces the boron functionality at the desired position. The Boc group is essential for directing the deprotonation to the C-2 position.

Protocol:

-

Dissolve the purified 1-Boc-6-cyanoindole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a strong lithium base, such as sec-butyllithium (s-BuLi, 1.1 eq), dropwise while maintaining the low temperature.[14]

-

Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude boronic acid. Purification can be achieved by recrystallization or careful column chromatography.

Causality: The bulky Boc group sterically hinders the C-7 position and coordinates with the lithium base, directing deprotonation to the electronically favored C-2 position.[11][15] The reaction is performed at very low temperatures to prevent side reactions and decomposition of the lithiated intermediate. The electrophilic boron atom of the triisopropyl borate is attacked by the nucleophilic C-2 carbanion.[16] The final acidic workup hydrolyzes the borate ester to the target boronic acid.

Synthetic Workflow Diagram

Caption: Synthetic pathway to the title compound via N-protection and lithiation-borylation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[1] It allows for the efficient synthesis of 2-aryl or 2-heteroaryl indoles, which are challenging to construct using other methods.

General Protocol:

-

To a reaction vessel, add the (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid (1.0-1.2 eq), the desired aryl or heteroaryl halide (e.g., a bromide or iodide, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

De-gas the mixture by bubbling argon or nitrogen through it for several minutes.

-

Heat the reaction to a temperature typically between 80-120 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the coupled product by column chromatography. The Boc group can be removed later if desired, often using trifluoroacetic acid (TFA) or methanolic sodium methoxide.[17]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with challenging substrates.[7][18] The Boc group on the indole nitrogen generally leads to good yields in these couplings.[7]

Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid [cymitquimica.com]

- 14. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. tandfonline.com [tandfonline.com]

- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific molecule. While direct experimental data for this compound is not widely published, this guide offers a robust predictive analysis based on the well-established principles of spectroscopy and data from analogous structures.

Molecular Structure and Spectroscopic Significance

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is a synthetically valuable building block in medicinal chemistry, frequently utilized in cross-coupling reactions to construct more complex molecular architectures. The molecule possesses several key structural features that give rise to a distinct spectroscopic fingerprint:

-

An indole core , a bicyclic aromatic system, which forms the backbone of the molecule.

-

A tert-Butoxycarbonyl (Boc) protecting group on the indole nitrogen, which influences the electronic environment of the indole ring.

-

A cyano (-C≡N) group at the 6-position, a strong electron-withdrawing group that significantly impacts the chemical shifts of the aromatic protons.

-

A boronic acid [-B(OH)2] functionality at the 2-position, a versatile functional group for Suzuki-Miyaura coupling reactions.

The interplay of these functional groups dictates the precise spectroscopic data obtained, and a thorough understanding of their individual contributions is paramount for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the indole ring, the tert-butyl group of the Boc protector, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Indole H-3 | 7.0 - 7.2 | s | - | Singlet due to no adjacent protons. Shifted downfield due to the adjacent boronic acid. |

| Indole H-4 | 7.8 - 8.0 | d | 8.0 - 8.5 | Doublet due to coupling with H-5. Shifted significantly downfield by the anisotropic effect of the Boc group and the electron-withdrawing cyano group. |

| Indole H-5 | 7.4 - 7.6 | dd | 8.0 - 8.5, ~1.0 | Doublet of doublets, coupling to H-4 and a smaller long-range coupling to H-7. |

| Indole H-7 | 8.1 - 8.3 | d | ~1.0 | Doublet due to long-range coupling with H-5. The cyano group at the 6-position will deshield this proton, shifting it downfield. |

| Boc -C(CH₃)₃ | 1.6 - 1.8 | s | - | A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group. |

| B(OH)₂ | 5.0 - 6.0 | br s | - | A broad singlet that is exchangeable with D₂O. The chemical shift can vary with concentration and solvent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Indole C-2 | ~130 (broad) | The carbon bearing the boronic acid will be broad due to quadrupolar relaxation of the boron atom. |

| Indole C-3 | 110 - 115 | Shielded relative to other aromatic carbons. |

| Indole C-3a | 128 - 132 | Bridgehead carbon. |

| Indole C-4 | 125 - 128 | Aromatic carbon. |

| Indole C-5 | 122 - 125 | Aromatic carbon. |

| Indole C-6 | 105 - 110 | Shielded carbon due to the position relative to the nitrogen, but influenced by the cyano group. |

| Indole C-7 | 135 - 138 | Deshielded due to the adjacent nitrogen and cyano group. |

| Indole C-7a | 138 - 142 | Bridgehead carbon, deshielded by the Boc group. |

| Cyano -C≡N | 118 - 122 | Characteristic chemical shift for a nitrile carbon. |

| Boc C=O | 150 - 155 | Carbonyl carbon of the carbamate. |

| Boc -C(CH₃)₃ | 83 - 86 | Quaternary carbon of the tert-butyl group. |

| Boc -C(CH₃)₃ | 28 - 30 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile boronic acid protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the presence of the B(OH)₂ protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The B(OH)₂ signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the indole ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| B-OH (Boronic acid) | 3200 - 3600 (broad) | O-H stretching |

| C-H (Aromatic) | 3000 - 3100 | C-H stretching |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretching |

| C≡N (Nitrile) | 2220 - 2260 | C≡N stretching |

| C=O (Boc group) | 1700 - 1730 | C=O stretching |

| C=C (Aromatic) | 1450 - 1600 | C=C stretching |

| B-O | 1310 - 1380 | B-O stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample, being a solid, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background to produce the final spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum

The molecular formula for (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is C₁₄H₁₅BN₂O₄.[1][2] The monoisotopic mass is approximately 286.11 g/mol .

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for this molecule.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 287.12 and potentially adducts with sodium [M+Na]⁺ at m/z 309.10 or potassium [M+K]⁺ at m/z 325.07.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 285.11 is expected. Boronic acids can also form adducts with solvents or anions.[3]

-

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, which can be used to confirm the elemental composition. The calculated exact mass for [M+H]⁺ (C₁₄H₁₆BN₂O₄⁺) is 287.1198.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an ESI source is ideal. This can be a standalone instrument or coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

If using HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Visualizing the Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the target molecule.

Figure 1: Workflow for the synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. While this guide provides a predictive framework, it is imperative for researchers to acquire and interpret their own experimental data. The protocols and theoretical data presented herein serve as a robust foundation for the successful structural elucidation and purity assessment of this important chemical entity.

References

-

PubChemLite. 6-cyano-1h-indole-2-boronic acid, n-boc protected (C14H15BN2O4). Retrieved from [Link]

-

ResearchGate. (2015). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid, a key building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data sheet to offer a comprehensive understanding of the factors governing the solubility of this compound. We will delve into the inherent challenges associated with boronic acids, provide a robust experimental protocol for solubility determination, and discuss the anticipated solubility trends based on the molecule's structural features and the properties of common organic solvents.

Introduction: The Significance of Solubility in Drug Development

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is a versatile intermediate, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] The tert-butoxycarbonyl (Boc) protecting group enhances its stability, making it a favored reagent in multi-step syntheses.[1] However, the success of any synthetic transformation hinges on achieving appropriate concentrations of reactants in solution. Poor solubility can lead to sluggish reaction kinetics, incomplete conversions, and challenges in purification. Therefore, a thorough understanding of the solubility of this boronic acid in various organic solvents is paramount for efficient process development and scale-up.

Boronic acids, as a class of compounds, present unique challenges due to their chemical properties. They are known to be susceptible to several degradation pathways in solution, including protodeboronation, oxidation, and polymerization.[2][3][4] Furthermore, they can undergo a reversible dehydration to form cyclic trimers known as boroxines.[5][6][7] This equilibrium between the monomeric boronic acid and the trimeric boroxine can significantly influence the observed solubility.

Physicochemical Properties and Their Impact on Solubility

The solubility of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is governed by the interplay of its distinct structural motifs: the indole core, the Boc protecting group, the cyano substituent, and the boronic acid functionality.

-

Indole Core: The bicyclic aromatic indole system is relatively nonpolar and will favor interactions with solvents that can engage in π-stacking or have similar polarity.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic group significantly increases the nonpolar character of the molecule, which is expected to enhance solubility in less polar organic solvents.

-

Cyano Group: The nitrile functionality is polar and can act as a hydrogen bond acceptor. This group will contribute to solubility in more polar solvents.

-

Boronic Acid Group: The -B(OH)₂ group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality will favor interactions with polar protic and aprotic solvents.

The overall solubility will be a balance of these competing factors. It is anticipated that the compound will exhibit favorable solubility in a range of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), where the various functional groups can be effectively solvated.

The Boronic Acid-Boroxine Equilibrium

A critical consideration when studying the solubility of boronic acids is their propensity to form boroxines through intermolecular dehydration.[5][6][7] This is a reversible equilibrium, and the position of the equilibrium is influenced by the solvent, temperature, and the presence of water.[8][9]

Caption: A stepwise workflow for determining solubility using the dynamic method.

Detailed Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid into a series of sealable glass vials.

-

To each vial, add a precise volume of the chosen organic solvent to create a range of known concentrations.

-

-

Instrumentation Setup:

-

Place the sealed vials in a temperature-controlled heating block or bath equipped with magnetic stirring.

-

If available, use a turbidity sensor or a laser-based light scattering probe to objectively determine the dissolution point. Visual observation can also be used.

-

-

Measurement Procedure:

-

Begin stirring the samples at a constant rate.

-

Slowly ramp up the temperature of the block/bath at a controlled rate (e.g., 0.5-1.0 °C/min) to ensure thermal equilibrium.

-

Carefully monitor each vial. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration.

-

-

Data Collection and Analysis:

-

Record the solubility temperature for each concentration.

-

Plot the concentration (in mg/mL or mol/L) as a function of the dissolution temperature (°C). This provides a solubility curve for the compound in the tested solvent.

-

Predicted Solubility in Common Organic Solvents

While specific experimental data for (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is not readily available in the literature, we can make informed predictions based on the behavior of structurally related compounds, such as phenylboronic acid. [10][11][12][13] Table 1: Predicted Solubility of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic Acid in Various Organic Solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar boronic acid and cyano groups, as well as the indole ring system. |

| Ethers | THF, Dioxane, Diethyl Ether | Moderate to High | Ethers are good hydrogen bond acceptors and can solvate the boronic acid moiety. The nonpolar backbone of ethers will interact favorably with the Boc group and indole core. Phenylboronic acid exhibits high solubility in ethers. [10][13] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid shows high solubility in ketones. [10][13] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and should provide moderate solvation for the entire molecule. Phenylboronic acid has moderate solubility in chloroform. [10][13] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group of alcohols can interact favorably with the boronic acid. However, the nonpolar character of the Boc group might limit very high solubility. Potential for esterification with the boronic acid should be considered. |

| Hydrocarbons | Toluene, Heptane, Cyclohexane | Low to Very Low | These nonpolar solvents will not effectively solvate the polar boronic acid and cyano functionalities, leading to poor solubility. Phenylboronic acid has very low solubility in hydrocarbons. [10][13] |

Conclusion and Future Work

A comprehensive understanding of the solubility of (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid is crucial for its effective use in organic synthesis. While direct experimental data is sparse, an analysis of its structural components and the behavior of similar boronic acids allows for reasoned predictions. The provided dynamic method offers a reliable experimental protocol for generating precise solubility data.

Future work should focus on the systematic determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at various temperatures. Investigating the impact of water content on the boronic acid-boroxine equilibrium and its effect on solubility would also be a valuable area of research. Such data will empower chemists to optimize reaction conditions, improve process efficiency, and accelerate the development of novel therapeutics.

References

- BenchChem. (n.d.). Addressing stability issues of heteroaryl boronic acids in solution.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Dalton Transactions, 39(6), 1423–1431.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Rao, N. Z., Larkin, J., & Bock, C. W. (2016). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Structural Chemistry, 27(4), 1127-1140.

- Tokunaga, Y., Ueno, H., & Shimomura, Y. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790.

- Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020277118.

- Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Society Reviews, 42(10), 4284-4295.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Tokunaga, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Society Reviews, 42(10), 4284-4295.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

- Sigma-Aldrich. (n.d.). Indole-2-boronic acid pinacol ester.

- PubChem. (n.d.). [3-(1H-indole-2-carbonyl)phenyl]boronic acid.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- MedchemExpress. (n.d.). N-Boc-indole-2-boronic acid.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- CymitQuimica. (n.d.). (1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid.

- Miller, M. C., et al. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- Soares, J. X., et al. (2020).

- Silva, F., et al. (2020).

- PubChem. (n.d.). Indole-2-carboxylic acid.

- ResearchGate. (n.d.). Indole N-Boc deprotection method development.

- Fluorochem. (n.d.). {1-[(tert-butoxy)carbonyl]-6-cyano-1H-indol-3-yl}boronic acid.

- PubChem. (n.d.). (6-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid.

- Sigma-Aldrich. (n.d.). (1-(tert-Butoxycarbonyl)-1H-pyrazol-5-yl)boronic acid.

- BLDpharm. (n.d.). (1-(tert-Butoxycarbonyl)-7-cyano-1H-indol-2-yl)boronic acid.

- Chem-Impex. (n.d.). 1-(tert-Butoxycarbonyl)indole-2-boronic acid.

- BLDpharm. (n.d.). (1-(tert-Butoxycarbonyl)-6-methyl-1H-indol-3-yl)boronic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]

- 13. d-nb.info [d-nb.info]

A Technical Guide to N-Boc-6-cyano-1H-indole-2-boronic acid: A Versatile Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-6-cyano-1H-indole-2-boronic acid, a specialized heterocyclic organic compound, has emerged as a critical building block in medicinal chemistry and materials science. Its unique trifunctional architecture—a protected indole core, a reactive boronic acid moiety, and a versatile cyano group—offers a powerful platform for the synthesis of complex molecular structures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors. The strategic placement of the cyano group at the 6-position and the boronic acid at the 2-position of the indole scaffold makes it a highly valuable reagent, particularly for creating diverse molecular libraries through palladium-catalyzed cross-coupling reactions.

Commercial Availability and Physicochemical Properties

N-Boc-6-cyano-1H-indole-2-boronic acid is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically sold as a solid with purity levels of 96% or higher.

| Property | Value | Source |

| CAS Number | 913835-67-3 | [1] |

| Molecular Formula | C₁₄H₁₅BN₂O₄ | [2][3] |

| Molecular Weight | 286.09 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [4] |

| InChI Key | CZEBTZMIQZVUSE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C(=CC2=CC=C(C=C12)C#N)B(O)O | [5] |

Synthesis and Mechanistic Considerations

Representative Synthetic Pathway:

Caption: General synthetic route to N-Boc-indole-2-boronic acids.

The choice of a strong, non-nucleophilic base like LDA is critical for the selective deprotonation at the C2 position, which is the most acidic proton on the N-protected indole ring. The subsequent borylation with a trialkyl borate is a standard and efficient method for introducing the boronic acid functionality.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of N-Boc-6-cyano-1H-indole-2-boronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[6]

In a typical Suzuki-Miyaura coupling, N-Boc-6-cyano-1H-indole-2-boronic acid is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The cyano group at the 6-position is well-tolerated in these reactions, allowing for the synthesis of highly functionalized biaryl and heteroaryl indole derivatives. These products are often key intermediates in the synthesis of pharmaceuticals and functional materials.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add N-Boc-6-cyano-1H-indole-2-boronic acid (1.0 equiv), the aryl/heteroaryl halide (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The ability to functionalize the indole core at specific positions using N-Boc-6-cyano-1H-indole-2-boronic acid makes it a valuable tool for generating novel drug candidates. The cyano group can serve as a handle for further chemical transformations or act as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or dipole-dipole interactions. Boronic acids themselves have shown a range of biological activities and are present in several FDA-approved drugs.[8][9]

In the realm of materials science, the highly conjugated systems that can be synthesized using this building block are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling